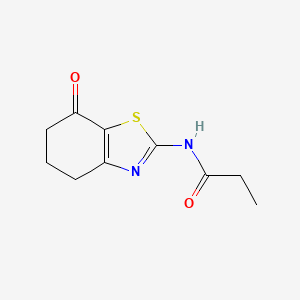![molecular formula C12H11NO5S2 B7543345 Methyl 3-[(2-hydroxyphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B7543345.png)
Methyl 3-[(2-hydroxyphenyl)sulfamoyl]thiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-[(2-hydroxyphenyl)sulfamoyl]thiophene-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as this compound or MHTC. It is a thiophene-based compound that has a sulfonamide group attached to it.
Wirkmechanismus
The mechanism of action of Methyl 3-[(2-hydroxyphenyl)sulfamoyl]thiophene-2-carboxylate is not fully understood. However, studies have shown that MHTC can inhibit the activity of various enzymes that are involved in cancer cell growth and proliferation. MHTC also induces the production of reactive oxygen species (ROS) in cancer cells, which leads to apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. Studies have shown that MHTC can inhibit the activity of various enzymes, such as carbonic anhydrase and topoisomerase, which are involved in cancer cell growth and proliferation. MHTC also induces the production of ROS in cancer cells, which leads to apoptosis. MHTC has also been shown to have anti-inflammatory and anti-oxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Methyl 3-[(2-hydroxyphenyl)sulfamoyl]thiophene-2-carboxylate is its potent anti-cancer properties. MHTC has been shown to be effective against various types of cancer cells, including breast cancer, lung cancer, and colon cancer cells. MHTC also has anti-inflammatory and anti-oxidant properties, which make it a promising candidate for the treatment of various diseases.
One of the limitations of this compound is its potential toxicity. Studies have shown that MHTC can be toxic to normal cells at high concentrations. Therefore, careful dose optimization is required to ensure that MHTC is effective against cancer cells while minimizing toxicity to normal cells.
Zukünftige Richtungen
There are several future directions for the research on Methyl 3-[(2-hydroxyphenyl)sulfamoyl]thiophene-2-carboxylate. One of the most promising directions is the development of MHTC-based drugs for the treatment of cancer. Studies have shown that MHTC has potent anti-cancer properties and can inhibit the growth of various types of cancer cells. Therefore, further research is required to optimize the dose and delivery methods of MHTC-based drugs.
Another future direction for the research on this compound is the investigation of its potential applications in other fields, such as anti-inflammatory and anti-oxidant therapies. Studies have shown that MHTC has anti-inflammatory and anti-oxidant properties, which make it a promising candidate for the treatment of various diseases.
Conclusion
This compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has potent anti-cancer properties and has been shown to inhibit the growth of various types of cancer cells. MHTC also has anti-inflammatory and anti-oxidant properties, which make it a promising candidate for the treatment of various diseases. Further research is required to optimize the dose and delivery methods of MHTC-based drugs and to investigate its potential applications in other fields.
Synthesemethoden
Methyl 3-[(2-hydroxyphenyl)sulfamoyl]thiophene-2-carboxylate can be synthesized using various methods. The most common method involves the reaction of 3-thiophenecarboxylic acid with 2-hydroxybenzenesulfonamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified by column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
Methyl 3-[(2-hydroxyphenyl)sulfamoyl]thiophene-2-carboxylate has been extensively studied for its potential applications in various fields. One of the most promising applications of MHTC is in the field of cancer research. Studies have shown that MHTC has potent anti-cancer properties and can inhibit the growth of various types of cancer cells, including breast cancer, lung cancer, and colon cancer cells. MHTC achieves this by inducing apoptosis (programmed cell death) in cancer cells and inhibiting the proliferation of cancer cells.
Eigenschaften
IUPAC Name |
methyl 3-[(2-hydroxyphenyl)sulfamoyl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5S2/c1-18-12(15)11-10(6-7-19-11)20(16,17)13-8-4-2-3-5-9(8)14/h2-7,13-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZHMFKVMIXLCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

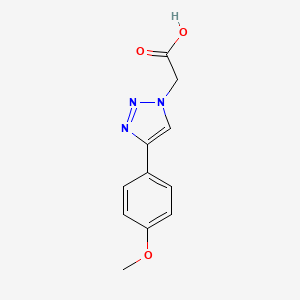
![Phenyl-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone](/img/structure/B7543288.png)
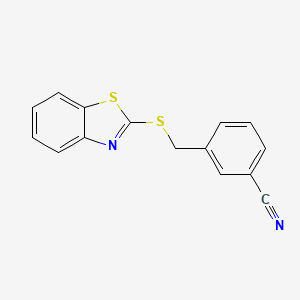
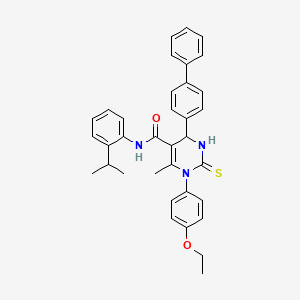
![2-chloro-N~1~-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}benzamide](/img/structure/B7543306.png)
![2-ethyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazole-3-carboxamide](/img/structure/B7543308.png)
![4-Amino-5-(2-thiazolyl)-7-(beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7543316.png)
![N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-1-methyl-2-oxopyridine-3-carboxamide](/img/structure/B7543322.png)
![1-Cyclopropyl-3-[2-(dimethylamino)-2-phenylethyl]urea](/img/structure/B7543323.png)
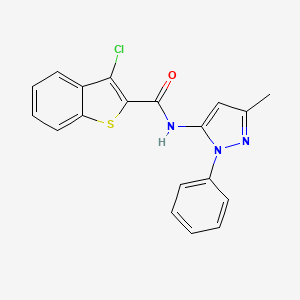
![5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B7543336.png)
![3-(2-methyl-1H-benzimidazol-1-yl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B7543342.png)
![Pyridin-2-yl-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methanone](/img/structure/B7543358.png)
